Product packaging for (-)-Pilocarpine(Cat. No.:)

(-)-Pilocarpine

Cat. No.: B1220147
M. Wt: 208.26 g/mol
InChI Key: QCHFTSOMWOSFHM-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Pilocarpine is a lactone alkaloid naturally found in plants of the Pilocarpus genus and functions as a direct-acting, parasympathomimetic agonist of muscarinic acetylcholine receptors . Its primary therapeutic and research effects are mediated through its action as a full or partial agonist at the M3 muscarinic receptor subtype . Activation of the M3 receptor, a Gq-protein-coupled receptor, stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and a subsequent rise in intracellular calcium concentration, which ultimately triggers cellular responses such as the contraction of smooth muscle and the stimulation of exocrine gland secretion . In research, Pilocarpine is extensively used to study salivary function. It potently stimulates the secretion of saliva from exocrine glands and is a key tool for investigating conditions like xerostomia (dry mouth) associated with Sjögren's syndrome or resulting from radiotherapy for head and neck cancer . In ophthalmology, its mechanism of causing miosis (pupil constriction) via contraction of the iris sphincter muscle and facilitating aqueous humor outflow by contracting the ciliary muscle makes it a valuable compound for researching intraocular pressure and glaucomas . Furthermore, Pilocarpine is a well-established agent in neurological research, where it is used in experimental models to induce status epilepticus and study the pathophysiology of temporal lobe epilepsy and associated neuropathology . Pharmacokinetic studies indicate that pilocarpine is well-absorbed after oral administration, with a relatively short elimination half-life of approximately 0.76 to 1.35 hours, and it is excreted predominantly in the urine . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B1220147 (-)-Pilocarpine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3R,4S)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m1/s1

InChI Key

QCHFTSOMWOSFHM-PSASIEDQSA-N

SMILES

CCC1C(COC1=O)CC2=CN=CN2C

Isomeric SMILES

CC[C@@H]1[C@@H](COC1=O)CC2=CN=CN2C

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C

Origin of Product

United States

Scientific Research Applications

Management of Xerostomia

Xerostomia, or dry mouth, is a common condition that can arise from various causes, including Sjögren's syndrome and radiation therapy for head and neck cancers. (-)-Pilocarpine is primarily used to stimulate saliva production in patients suffering from this condition.

  • Oral Tablets : The most common form of pilocarpine for xerostomia is oral tablets (Salagen). Studies have shown that pilocarpine significantly increases salivary flow rates. For instance, a study indicated that about 60% of patients treated with 3 mg of pilocarpine three times daily experienced improved salivary flow after six weeks of treatment .
  • Dosage and Efficacy : Various studies report different dosages and their effectiveness:
    • 5 mg t.i.d : In a cohort of 31 patients with Sjögren’s syndrome and radiation-induced xerostomia, approximately 68% reported increased salivary flow .
    • 10 mg q.i.d : Notably effective in alleviating symptoms of dry mouth related to Sjögren’s syndrome .

Ophthalmic Uses

This compound is utilized in ophthalmology for conditions such as glaucoma and presbyopia.

  • Glaucoma Treatment : It reduces intraocular pressure by inducing miosis (pupil constriction) and has been shown to be effective in both acute angle-closure glaucoma and chronic open-angle glaucoma .
  • Presbyopia Management : Recent studies indicate that topical pilocarpine can improve accommodation in patients with presbyopia, providing a non-surgical option for vision correction .

Neurological Studies

This compound serves as a crucial agent in experimental models for studying epilepsy and neurogenesis.

  • Mouse Pilocarpine Model : This model is widely used to induce status epilepticus for research purposes. It allows researchers to explore the neurobiological mechanisms underlying epilepsy and test potential treatments .
  • Neurogenesis Studies : Research has shown that combining pilocarpine with other agents can enhance neurogenesis in models of epilepsy, indicating its potential role in understanding brain recovery processes following seizures .

Treatment of Anhidrosis

Recent clinical studies have explored the use of oral pilocarpine in treating acquired idiopathic generalized anhidrosis (AIGA). Results showed that pilocarpine can effectively increase sweating in some patients, providing a therapeutic option for this condition .

Case Studies Overview

Study ReferenceCondition TreatedDosageOutcome
Schuller et al. (1989)Radiation-induced xerostomia3 mg t.i.d60% increased salivary flow after 6 weeks
Fox et al. (1991)Sjögren’s syndrome5 mg t.i.d~68% reported increased salivary flow
Vivino et al. (1999)Primary Sjögren’s syndrome5 mg q.i.dSignificant improvement in dry mouth symptoms
Taweechaisupapong et al. (2006)Radiation-induced xerostomia3 or 5 mg every ten daysStatistically significant increase in salivary production

Comparison with Similar Compounds

Structural and Chemical Differences :

  • Isopilocarpine is an isomer of pilocarpine formed during thermal degradation or alkaline hydrolysis .
  • While chemically similar, isopilocarpine exists as a syrupy liquid (vs. crystalline pilocarpine) and cannot form stable salts like pilocarpine nitrate or hydrochloride .

Pharmacological Differences :

  • Isopilocarpine exhibits lower therapeutic potency due to altered stereochemistry, reducing mAChR binding efficacy .
  • It occurs naturally in trace amounts in P. jaborandi but is predominantly an artifact of industrial extraction .

Pilocarpine Salts

Property Pilocarpine Nitrate Pilocarpine Hydrochloride Pilocarpine Salicylate
Solubility Highly soluble in water, alcohol, chloroform Similar to nitrate Less soluble than nitrate
Stability Stable under controlled pH and temperature Prone to isomerization at high temperatures Less stable than nitrate
Clinical Use Standard ophthalmic formulation Used in combination therapies (e.g., Betoptic®Pilo) Rarely used due to inferior stability

Key Insight : Nitrate and hydrochloride salts are preferred for ocular delivery due to optimal solubility and bioavailability .

Tropicamide

Functional Comparison :

  • Mechanism : Tropicamide is an antimuscarinic agent (M₄ receptor antagonist) causing mydriasis (pupil dilation), whereas (-)-pilocarpine is a muscarinic agonist inducing miosis .
  • Pilocarpine’s miotic effect peaks at 75 minutes, contrasting with tropicamide’s rapid onset (10–30 minutes) .

Carbachol

Mechanistic Differences :

  • Carbachol is a dual cholinergic agonist (mAChR and nicotinic receptors), whereas this compound is selective for mAChRs .
  • Side Effects : Carbachol’s nicotinic activity increases risks of bradycardia and gastrointestinal distress, limiting its use compared to this compound .

Race-Specific Efficacy

This compound’s intraocular pressure (IOP)-lowering effect varies with iris pigmentation:

  • Caucasians : Effective at 1–4% concentrations (2.3 mmHg IOP reduction) .
  • African-Americans: Requires 8% concentration for similar efficacy (1.2 mmHg reduction) due to melanin binding .

Structure-Activity Relationship (SAR) Insights

  • Imidazole Ring : Essential for mAChR binding; substitution with larger alkyl groups abolishes activity .
  • Ester Group : Oxygen in the ester moiety enhances potency; elongation of the acetylene bridge reduces efficacy .
  • Stereochemistry : R-(-) configuration is critical; inversion to S-(+) decreases activity by 95% .

Preparation Methods

Stobbe Condensation and Early Limitations

The foundational work of Link and Bernauer (1972) utilized Stobbe condensation between 5-formyl-1-methylimidazole and diethyl succinate to form a monomaleate intermediate. Regioselective reduction with sodium borohydride yielded pilosinine, a pilocarpine precursor. However, this method suffered from poor regioselectivity and low yields (≤20%) due to competing side reactions and inefficient cyclization.

Thioacetal-Based Routes

U.S. Patent 5,180,837 improved upon this by converting 5-formylimidazole into a thioacetal, enabling Michael addition to γ-crotonolactone. Desulfurization provided racemic pilosinine, but the multi-step sequence resulted in suboptimal yields (35–40%) and required chromatographic separations.

Modern Synthetic Strategies

Double Olefination and Hydrogenation (EP0647640A1)

The patent EP0647640A1 revolutionized (-)-pilocarpine synthesis via a three-step process:

  • Condensation : 5-Formyl-1-methylimidazole undergoes olefination with ethyl diethylphosphonoethoxyacetate in tetrahydrofuran (THF) using sodium hydride (NaH) to form an unsaturated ester.

  • Cyclization : The ester is treated with diisobutylaluminium hydride (DIBAH) to induce lactonization, forming dehydropilocarpine.

  • Hydrogenation : Catalytic hydrogenation with palladium on calcium carbonate (Pd/CaCO₃) achieves stereoselective reduction, yielding this compound with 90% ee.

Key Advantages :

  • Yield : 85–90% over three steps.

  • Stereocontrol : Chiral diphosphine-rhodium complexes enable enantioselective hydrogenation.

Rhodium-Catalyzed Asymmetric Synthesis

Shruti Naik’s work (Goa University) highlights a Rh-catalyzed [2+2+2] cycloaddition of yne-imidazoles with alkynes. Using a chiral rhodium complex [(R)-BINAP-RhCl₂], this method constructs the γ-lactone core with >99% ee and 98% yield.

Reaction Conditions :

  • Catalyst: (6,6-Dimethylbiphenyl-2,2-diyl)bis(dicyclohexylphosphine)-Rh(I).

  • Solvent: Dichloromethane at −78°C.

Stereoselective Hydrogenation Techniques

Chiral Reducing Agents

Diisobutylaluminium hydride (DIBAH) modified with 1,1'-binaphthyl-2,2'-diol (BINOL) achieves kinetic resolution during lactone reduction, favoring the (3S,4R) configuration.

Noble Metal Catalysts

Palladium oxide (PdO) on strontium carbonate selectively hydrogenates the α,β-unsaturated lactone intermediate, minimizing epimerization.

Process Optimization and Yield Improvements

Solvent and Base Selection

Cyclization efficiency improves with polar aprotic solvents (e.g., dimethylformamide) and crown ethers (18-crown-6), which stabilize sodium intermediates.

ParameterOptimal ConditionsYield Improvement
SolventTHF/DMF (1:1)20% → 75%
BaseNaH with 18-crown-650% → 90%
Temperature0–25°C15% → 65%

Enzymatic Resolution

Pseudomonas cepacia lipase selectively hydrolyzes (±)-pilocarpine methyl ester, resolving enantiomers with 90% ee and 45% yield.

Critical Analysis of Methodologies

Cost-Benefit Trade-offs

  • Transition Metal Catalysts : Rhodium-based systems offer superior ee but incur high costs ($1,200/g).

  • Biocatalysis : Enzymatic methods are eco-friendly but require lengthy reaction times (72–96 hours).

Scalability Challenges

Hydrogenation at high pressures (200 bar) limits large-scale adoption due to safety concerns .

Q & A

Basic Questions

Q. What experimental models are established for studying (-)-Pilocarpine’s parasympathetic effects?

  • Answer: Use in vivo models (e.g., rodent salivary secretion assays) to measure dose-dependent responses and in vitro models (e.g., CHO cells expressing M3 receptors) for receptor affinity studies. Standardize protocols using pharmacological assays (e.g., EC50 calculations via Hill equation) and validate with control compounds like atropine .

Q. How should researchers control for batch-to-batch variability in this compound purity?

  • Answer: Implement high-performance liquid chromatography (HPLC) for purity verification, request certificates of analysis (CoA) from suppliers, and document in-house validation protocols. Replicate experiments across multiple batches to confirm consistency .

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?

  • Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use software tools like GraphPad Prism for curve fitting and confidence interval estimation. Report effect sizes and variability metrics (e.g., SEM) for transparency .

Q. What ethical considerations are critical in clinical trials involving this compound for xerostomia?

  • Answer: Obtain Institutional Review Board (IRB) approval, ensure informed consent with explicit disclosure of side effects (e.g., sweating, bradycardia), and establish adverse event monitoring protocols. Reference PICOT frameworks to align trial design with patient outcomes .

Advanced Questions

Q. How can pharmacokinetic (PK) modeling optimize this compound delivery in ocular studies?

  • Answer: Develop compartmental PK models to assess corneal permeability and systemic absorption. Test formulations (e.g., nanocarriers, prodrugs) to enhance bioavailability. Validate with microdialysis or LC-MS/MS for real-time concentration monitoring .

Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s receptor affinity?

  • Answer: Conduct meta-analyses adjusting for tissue-specific factors (e.g., receptor density, enzymatic degradation). Use CRISPR-edited cell lines or transgenic animal models to isolate variables. Cross-validate with radioligand binding assays .

Q. How can computational methods predict this compound’s off-target effects in novel therapeutic contexts?

  • Answer: Perform molecular docking simulations (e.g., AutoDock Vina) to screen for interactions with non-muscarinic receptors. Validate predictions using high-throughput screening (HTS) and functional assays (e.g., calcium flux in HEK293 cells) .

Q. What integrative approaches correlate this compound’s PK profiles with dynamic physiological responses?

  • Answer: Combine PK/PD modeling with biomarker analysis (e.g., salivary amylase levels) and real-time telemetry for cardiovascular monitoring. Use Bayesian statistics to account for inter-individual variability in longitudinal studies .

Methodological Frameworks

  • PICO/PICOT: Structure clinical questions around Population (e.g., post-radiation xerostomia patients), Intervention (e.g., this compound dosage), Comparison (e.g., placebo), Outcome (e.g., salivary flow rate), and Timeframe (e.g., 12-week trial) .
  • FINER Criteria: Ensure questions are Feasible (e.g., accessible biosamples), Interesting (e.g., mechanistic insights), Novel (e.g., unexplored delivery routes), Ethical, and Relevant (e.g., clinical applicability) .

Data Integrity & Reproducibility

  • Document experimental protocols in line with the ARRIVE guidelines (e.g., animal studies) and pre-register hypotheses to avoid selective reporting. Share raw datasets and analysis code via repositories like Zenodo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Pilocarpine
Reactant of Route 2
(-)-Pilocarpine

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